
2-Amino-3-phosphonopropionic acid
Übersicht
Beschreibung
2-Amino-3-phosphonopropionic acid (2-AP3) is a naturally occurring phosphonate characterized by a stable carbon-phosphorus (C-P) bond. It is ubiquitously found in marine environments, where it constitutes a significant fraction of dissolved organic phosphorus (DOP), alongside its derivative 2-aminoethylphosphonic acid (2-AEP) . Beyond its ecological role, 2-AP3 is a selective antagonist of metabotropic glutamate receptors (mGluRs), influencing synaptic plasticity and neurodegenerative pathways .
Vorbereitungsmethoden
Synthetic Routes for 2-Amino-3-Phosphonopropionic Acid
Phosphorylation of β-Substituted Acrylic Acid Derivatives
A foundational approach involves the phosphorylation of β-substituted acrylic acids or their esters. The Michaelis-Arbuzov reaction, employing trialkyl phosphites and α,β-unsaturated carbonyl compounds, is frequently utilized. For instance, diethyl phosphite reacts with methyl 2-nitroacrylate under basic conditions to yield phosphonated intermediates, which are subsequently reduced to the target amine .
Reaction Conditions :
-
Catalyst : Triethylamine or DBU (1,8-diazabicycloundec-7-ene)
-
Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Temperature : 0–25°C
Strecker Synthesis with Phosphonate Precursors
The Strecker amino acid synthesis has been adapted to incorporate phosphonate groups. In this method, phosphonopyruvic acid is treated with ammonium cyanide and hydrogen cyanide, followed by hydrolysis to yield 2-AP3. This route is advantageous for enantioselective synthesis when chiral catalysts are employed .
Key Steps :
-
Formation of α-aminonitrile intermediate from phosphonopyruvate.
-
Acidic hydrolysis to convert the nitrile to a carboxylic acid.
-
Purification via ion-exchange chromatography.
Challenges :
-
Cyanide handling requires stringent safety protocols.
-
Racemization during hydrolysis necessitates chiral auxiliaries .
Enzymatic Transamination Strategies
Recent advances leverage enzymatic transamination to synthesize 2-AP3 from phosphonopyruvate. Transaminases, such as those from Escherichia coli, catalyze the transfer of an amino group from glutamate to phosphonopyruvate, producing 2-AP3 and α-ketoglutarate .
Optimization Parameters :
-
pH : 7.5–8.5 (Tris-HCl buffer)
-
Cofactor : Pyridoxal-5′-phosphate (PLP)
Industrial-Scale Production and Process Optimization
Large-Scale Phosphorylation Reactors
Industrial synthesis often employs continuous-flow reactors to enhance efficiency. A representative protocol involves:
-
Continuous Feed : Diethyl phosphite and methyl acrylate are fed into a tubular reactor at 80°C.
-
In Situ Reduction : The phosphonated ester is hydrogenated using Raney nickel at 120 bar H₂.
-
Crystallization : The crude product is recrystallized from ethanol/water mixtures to achieve >98% purity .
Economic Considerations :
-
Raw material costs account for 60% of total expenses.
-
Waste management (phosphorus-containing byproducts) necessitates specialized treatment .
Green Chemistry Approaches
Solvent-free mechanochemical synthesis has been explored to reduce environmental impact. Ball milling equimolar quantities of glycine and phosphorous acid in the presence of silica gel yields 2-AP3 after 12 hours of grinding .
Advantages :
-
Eliminates volatile organic solvents.
-
Achieves 85% conversion with minimal byproducts.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and limitations of major preparation routes:
Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
---|---|---|---|---|
Michaelis-Arbuzov | 45–60 | 95 | High | Requires toxic cyanide reagents |
Enzymatic Transamination | 70 | 99 | Moderate | High enzyme costs |
Mechanochemical | 85 | 90 | Low | Limited to small batches |
Analyse Chemischer Reaktionen
C-P Bond Cleavage
AP3 undergoes carbon-phosphorus (C-P) bond cleavage in mammals. Radiolabeled studies in rats demonstrated that 2-amino-3-phosphono-[3-(14)C]propionic acid releases during metabolism, confirming C-P bond breakdown . This reaction is rare in biological systems and suggests enzymatic involvement, though specific enzymes remain unidentified.
Incorporation into Metabolites
-
AP3 is incorporated into 2-aminoethylphosphonic acid (AEP) and polar lipids in the liver and kidney .
-
AEP is further integrated into lipid bilayers, but AP3 itself is not detected at the lipid level .
Transamination and Decomposition
AP3 participates in transamination reactions, producing intermediates critical to its decomposition:
-
3-Phosphonopyruvic acid : Formed via transamination, likely catalyzed by glutamate dehydrogenase analogs .
-
2-Phosphonoacetaldehyde : A reactive aldehyde intermediate implicated in further metabolic processing .
Enzyme Inhibition
AP3 acts as a competitive antagonist for metabotropic glutamate receptors (mGluRs) and inhibits phosphoserine phosphatase :
-
mGluR Inhibition : AP3 selectively blocks excitatory amino acid receptors (e.g., quisqualate, ibotenate) coupled to phosphoinositide hydrolysis in rat hippocampal slices .
-
Phosphatase Inhibition : AP3 disrupts serine metabolism by targeting phosphoserine phosphatase, a key enzyme in the phosphorylated serine pathway .
Interaction with Fe(II)-Dependent Enzymes
While AP3’s direct involvement in biosynthetic pathways is unclear, related phosphonates like 2-hydroxypropylphosphonate (HPP) undergo Fe(II)-dependent epoxidation via HppE , a non-heme iron oxidase . AP3’s structural similarity to HPP suggests potential interactions with analogous enzymes, though mechanistic studies are lacking.
Comparative Table: Key Reactions of AP3
Research Implications and Gaps
-
Therapeutic Applications : AP3’s neuroprotective effects in oxygen-glucose deprivation (OGD) models correlate with upregulated p-Akt1 and suppressed cytochrome C release, suggesting roles in ischemia-reperfusion injury .
-
Mechanistic Uncertainty : The enzymes responsible for C-P bond cleavage and transamination in AP3 metabolism remain uncharacterized.
-
Synthetic Biology : AP3’s biosynthetic pathway (if elucidated) could mirror fosfomycin biosynthesis, which involves PEP mutase and AEP transaminase .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
AP-3 has been studied for its neuroprotective effects, particularly in the context of ischemic brain injury. Research indicates that AP-3 acts as a metabotropic glutamate receptor antagonist, which plays a critical role in neuroprotection during ischemic events.
Case Study: Oxygen-Glucose Deprivation (OGD)
A study investigated the effects of DL-AP3 on primary neuronal cell cultures subjected to oxygen-glucose deprivation (OGD). The findings demonstrated that DL-AP3 significantly improved neuronal viability and reduced apoptosis under OGD conditions. Specifically, treatment with 10 µM of DL-AP3 resulted in:
- Increased neuronal viability (p < 0.001)
- Decreased apoptosis (p < 0.01)
- Recovery of protein expressions of phospho-Akt1 (p-Akt1) and cytochrome C, which are crucial for cell survival and apoptosis regulation .
Behavioral Studies in Ischemia
AP-3 has been used in studies involving animal models to assess its impact on behavior and histological changes following global ischemia.
Case Study: Mongolian Gerbil Model
In a study using Mongolian gerbils, AP-3 was administered prior to and after inducing ischemia via bilateral carotid occlusion. The results indicated:
- Significant neuroprotection observed 96 hours post-surgery.
- AP-3 treatment led to reduced locomotor activity, suggesting a protective effect against ischemic-induced behavioral changes .
Biochemical Analysis
AP-3 is utilized in quantitative analyses of phosphonated amino acids in biological samples.
Application: Quantitative Analysis of PAAHs
A method was developed using DL-AP3 as an internal standard for the quantitative analysis of phosphorus-containing amino acids (PAAHs) in blood and urine samples. Key findings included:
- High accuracy and precision in measuring PAAHs.
- Calibration curves demonstrated strong linearity (R² values > 0.999) across various concentrations .
Compound | Matrix | Linear Range (µg/mL) | R² | LOD (µg/mL) |
---|---|---|---|---|
GLYP | Plasma | 0.025 - 1 | 0.9997 | 0.010 |
AMPA | Urine | 0.025 - 1 | 0.9999 | 0.010 |
GLUF | Plasma | 0.025 - 1 | 0.9999 | 0.005 |
Role in Metabolism
AP-3 is recognized as a metabolite present in various human tissues, including the liver, intestine, and spleen. Its role as a source of phosphorus for prokaryotic organisms highlights its significance in microbial metabolism .
Potential Therapeutic Applications
The neuroprotective effects of AP-3 suggest potential therapeutic applications in treating conditions such as cerebral infarction and neurodegenerative diseases like Alzheimer's disease.
Wirkmechanismus
DL-2-Amino-3-phosphonopropionic acid exerts its effects by acting as a competitive antagonist of group I metabotropic glutamate receptors (mGluR1). It inhibits the activation of these receptors by glutamate, thereby modulating excitatory signaling in the brain . Additionally, it inhibits phosphoserine phosphatase, affecting the phosphorylation state of proteins involved in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
2-Aminoethylphosphonic Acid (2-AEP)
- Structural Difference : 2-AEP lacks the carboxylic acid group present in 2-AP3, having a simpler ethylphosphonate backbone.
- Functional Role : Both compounds serve as phosphorus reservoirs in marine ecosystems, but 2-AEP is preferentially assimilated by diatoms at lower temperatures (12°C), suggesting niche-specific bioavailability .
- Analytical Performance : In seawater, 2-AP3 exhibits lower recovery rates (72.6–98.6%) compared to 2-AEP (83–104%) during HPLC analysis using o-phthalaldehyde-ethanethiol derivatization .
Glyphosate (N-(phosphonomethyl)glycine)
- Structural Difference: Glyphosate contains a phosphonomethyl group linked to glycine, differing from 2-AP3’s propionic acid backbone.
- Functional Role: While 2-AP3 is biogenic, glyphosate is synthetic and acts as a herbicide by inhibiting the shikimate pathway. Notably, 2-AP3 shares structural similarities with glyphosate metabolites, such as AMPA, but lacks herbicidal activity .
Other Glutamate Receptor Antagonists
- AP4 (2-Amino-4-phosphonobutyric Acid) and AP5 (2-Amino-5-phosphonopentanoic Acid): These compounds have longer carbon chains than 2-AP3. AP4 and AP5 primarily target ionotropic glutamate receptors (NMDA receptors), whereas 2-AP3 selectively inhibits mGluR-mediated phosphoinositide turnover .
Functional Analogues
Receptor Antagonism Profiles
Compound | Primary Target | IC50 (mGluR Inhibition) | Selectivity Over Ionotropic Receptors |
---|---|---|---|
2-AP3 | mGluR1/5 | ~10 µM | High |
AP4 | NMDA receptors | >100 µM | Low |
AP5 | NMDA receptors | ~25 µM | Low |
Metabolic and Pharmacological Contrasts
- Marine Phosphorus Utilization : 2-AP3 and 2-AEP support diatom growth under P starvation, but 2-AP3 assimilation correlates with temperature-dependent enzymatic activity .
- In propionic acidemia (PA), elevated 2-AP3 levels (L-enantiomer) are linked to neurotoxicity via mGluR antagonism, whereas D-AP3 is inert .
- Therapeutic Potential: 2-AP3 derivatives (e.g., N-methyl-AP3) modulate dopaminergic systems, reducing haloperidol-induced catalepsy, unlike non-phosphonate glutamate antagonists .
Key Research Findings
Marine Ecology : Diatoms assimilate 2-AP3 at 25°C but show reduced efficiency at 12°C, unlike 2-AEP, which remains effective across temperatures .
Neurodegeneration : L-AP3 exacerbates apomorphine-induced stereotypy in rats, highlighting its role in dopamine-glutamate crosstalk .
Analytical Challenges : 2-AP3 quantification in saline matrices requires fluorescence derivatization due to low recovery rates (72.6–98.6%) .
Biologische Aktivität
2-Amino-3-phosphonopropionic acid (AP3) is a phosphonic acid derivative of alanine, recognized for its biological activity, particularly as an antagonist of metabotropic glutamate receptors. This compound has garnered attention in neuropharmacology due to its potential implications in neurological disorders and its role in various biochemical pathways.
Chemical Structure and Properties
AP3 is classified as a non-proteinogenic amino acid, structurally characterized by the presence of a phosphonate group. Its molecular formula is , and it is often referred to as 3-phosphonoalanine. The compound's unique structure allows it to interact with biological systems in ways that are distinct from standard amino acids.
AP3 primarily functions as an antagonist at metabotropic glutamate receptors (mGluRs), which are critical for synaptic transmission and plasticity in the central nervous system. Research indicates that AP3 can inhibit glutamate-induced signaling pathways, thereby affecting neuronal excitability and neurotransmitter release. This action positions AP3 as a potential therapeutic agent in conditions characterized by excessive glutamate activity, such as epilepsy and neurodegenerative diseases.
Neuropharmacological Effects
Studies have demonstrated that AP3 influences locomotor activity and dopaminergic systems. For instance, one study found that AP3 significantly enhanced apomorphine stereotypy while diminishing haloperidol-induced catalepsy at specific intracerebroventricular doses, suggesting its role in modulating dopaminergic activity without altering general locomotor behavior .
Quantitative Analysis in Biological Samples
AP3 has been utilized in forensic toxicology to quantify phosphorus-containing amino acids (PAAHs) in biological fluids. A study highlighted its application as an internal standard for analyzing PAAHs in blood and urine samples, achieving high accuracy and precision through advanced derivatization techniques . This demonstrates AP3's relevance not only in pharmacological contexts but also in analytical chemistry.
Impact on Neuronal Injury Models
Research into the effects of AP3 on neuronal injury models has shown promise. In experiments involving oxygen-glucose deprivation (OGD), AP3's protective effects against neuronal damage were investigated, although specific mechanisms remain to be fully elucidated . Such findings suggest potential applications for AP3 in neuroprotection strategies.
Case Studies
- Neuroprotective Effects : In a study examining the effects of AP3 on neuronal cultures subjected to oxidative stress, it was observed that AP3 treatment led to reduced cell death and preserved mitochondrial function. This highlights its potential as a neuroprotective agent against oxidative damage.
- Behavioral Studies : Another case study focused on the behavioral implications of AP3 administration in animal models. Results indicated alterations in anxiety-like behaviors, suggesting that modulation of glutamate signaling via AP3 could influence mood and anxiety disorders.
Table 1: Summary of Biological Effects of this compound
Table 2: Quantitative Analysis Data for PAAHs
Compound | Matrix | Linear Range (µg/mL) | R² | LOD (µg/mL) |
---|---|---|---|---|
GLYP | Plasma | 0.025-1 | 0.9997 | 0.010 |
AMPA | Urine | 0.025-1 | 0.9995 | 0.010 |
GLUF | Plasma | 0.025-1 | 0.9999 | 0.005 |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for enantiomerically pure 2-amino-3-phosphonopropionic acid (AP3)?
AP3 can be synthesized stereoselectively from serine β-lactone derivatives. A key method involves ring-opening of serine β-lactone with phosphite nucleophiles under controlled conditions to yield (L)-AP3 with high enantiomeric purity. Reaction optimization includes temperature control, solvent selection (e.g., anhydrous tetrahydrofuran), and catalytic bases to enhance stereoselectivity .
Q. How is AP3 quantified in biological or environmental matrices?
AP3 is often quantified via precolumn fluorescence derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC), followed by reversed-phase HPLC or LC-MS/MS. For environmental samples (e.g., seawater), solid-phase extraction (SPE) is used to concentrate AP3, with this compound (APPA) as an internal standard to correct for matrix effects .
Q. What storage conditions are critical for maintaining AP3 stability?
AP3 should be stored at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. Lyophilized forms are stable for years at −20°C. Solutions in neutral buffers (pH 7.0–7.4) are stable for weeks at 4°C but degrade rapidly under acidic or alkaline conditions .
Advanced Research Questions
Q. How does AP3’s stereochemistry influence its activity at metabotropic glutamate receptors (mGluRs)?
The (L)-enantiomer of AP3 acts as a selective inhibitor of group I mGluRs (mGlu1/5) by antagonizing glutamate-stimulated phosphoinositide hydrolysis, while the (D)-enantiomer shows negligible activity. Experimental designs should include GTPγS binding assays to confirm G-protein coupling and radioligand competition studies (e.g., [³H]-DCG IV) to assess receptor subtype specificity .
Q. What experimental protocols are used to study AP3’s role in synaptic plasticity?
In hippocampal slices, AP3 (50–100 µM) is perfused extracellularly to block mGluR-dependent long-term depression (LTD). Controls must exclude off-target effects on NMDA/AMPA receptors by co-applying selective antagonists (e.g., D-AP5 for NMDA). Field potential recordings (e.g., fEPSP) are analyzed before/after induction protocols (e.g., low-frequency stimulation) .
Q. How can AP3 analogs be designed to probe phosphonolipid metabolism in marine organisms?
Structural analogs (e.g., 1-hydroxy-2-aminoethylphosphonic acid) are synthesized via phosphonate alkylation or hydroxylation of the AP3 backbone. Biological activity is tested in phytoplankton cultures using ³¹P-NMR to track phosphonolipid incorporation and enzymatic assays (e.g., phosphonoalanine hydrolase) .
Q. Why do studies report contradictory effects of AP3 on glutamate signaling pathways?
Discrepancies arise from model-specific factors:
- In neuronal cultures, AP3 inhibits mGlu1/5 but not ionotropic receptors, while in intestinal neuropod cells, AP3 blocks both metabotropic and ionotropic glutamate receptors via KA/AP3 co-perfusion .
- Species differences (rat vs. human mGluR isoforms) and assay temperatures (room vs. physiological) alter AP3’s efficacy .
Q. What methods detect AP3 in ecological samples, and what do these findings imply?
AP3 is detected in marine phytoplankton using hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry. Its presence in oceanic food chains suggests a role in global phosphonate cycling, with isotopic labeling (¹³C/¹⁵N) used to trace biosynthesis pathways .
Methodological Notes
- Stereochemical Purity : Always verify enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) before biological assays .
- Dose-Response Curves : Use AP3 concentrations between 10–500 µM, with EC₅₀ values typically ~100 µM for mGluR inhibition .
- Environmental Sampling : Freeze-dry seawater samples immediately to prevent AP3 degradation by microbial phosphatases .
Eigenschaften
IUPAC Name |
2-amino-3-phosphonopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTABPSJONFLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863590 | |
Record name | 3-Phosphonoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Amino-3-phosphonopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5652-28-8, 23052-80-4, 20263-06-3 | |
Record name | 2-Amino-3-phosphonopropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5652-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-phosphonopropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC133887 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alanine, 3-phosphono- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phosphonoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-2-Amino-3-phosphonopropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-3-PHOSPHONOPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H89G8110O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Amino-3-phosphonopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.